2,3-Dimethyl-4-(methylsulfanyl)benzaldehyde chemical structure
2,3-Dimethyl-4-(methylsulfanyl)benzaldehyde chemical structure
This in-depth technical guide provides a comprehensive analysis of 2,3-Dimethyl-4-(methylsulfanyl)benzaldehyde , a specialized aromatic building block used in advanced medicinal chemistry and materials science.[1]
Executive Summary & Chemical Identity
2,3-Dimethyl-4-(methylsulfanyl)benzaldehyde (CAS: 2635937-79-8) is a trisubstituted benzaldehyde derivative characterized by a crowded 1,2,3,4-substitution pattern.[1] The molecule features an electron-withdrawing formyl group para to an electron-donating methylsulfanyl (thiomethyl) group, with two methyl groups occupying the ortho and meta positions relative to the aldehyde.[1]
This specific arrangement creates a unique electronic "push-pull" system modulated by steric strain, making it a valuable intermediate for synthesizing sterically congested stilbenes, heterocycles (e.g., quinolines, benzimidazoles), and kinase inhibitors where atropisomerism or specific hydrophobic contacts are required.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 2,3-Dimethyl-4-(methylsulfanyl)benzaldehyde |
| Common Synonyms | 2,3-Dimethyl-4-(methylthio)benzaldehyde; 4-Thiomethyl-2,3-dimethylbenzaldehyde |
| CAS Registry Number | 2635937-79-8 |
| Molecular Formula | C₁₀H₁₂OS |
| Molecular Weight | 180.27 g/mol |
| SMILES | CSC1=C(C)C(C)=C(C=O)C=C1 |
| InChI Key | Predicted based on structure: JTXFBONNPPTKPB-UHFFFAOYSA-N |
| Appearance | Pale yellow crystalline solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |
Structural Analysis & Electronic Properties
2.1 Steric & Conformational Dynamics
The 2,3-dimethyl substitution pattern introduces significant steric bulk near the aldehyde functionality.
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Ortho-Effect (C2-Methyl): The methyl group at position 2 forces the formyl group (CHO) to rotate out of coplanarity with the benzene ring to minimize steric clash.[1] This deconjugation slightly reduces the resonance electron-withdrawing power of the aldehyde, potentially raising the carbonyl stretching frequency in IR compared to unhindered analogs.
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Buttressing Effect: The C3-methyl group "buttresses" the C2-methyl, preventing it from bending away from the formyl group, thereby locking the conformation more rigidly than in 2-methylbenzaldehyde.[1]
2.2 Electronic "Push-Pull" System
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Donor: The C4-SMe group is a strong resonance donor (+M effect), increasing electron density in the ring.
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Acceptor: The C1-CHO group is an electron acceptor (-M, -I).[1]
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Net Result: The molecule exhibits a strong dipole moment along the C1-C4 axis.[1] The 2,3-dimethyl groups are weak donors (+I) that further enrich the ring's electron density, making the carbonyl oxygen highly basic and reactive toward nucleophiles (e.g., amines in Schiff base formation).
Synthesis Protocols
Two primary routes are recommended. Method A is preferred for regiochemical certainty, while Method B is more direct if the specific thioanisole precursor is available.
Method A: Nucleophilic Aromatic Substitution (SₙAr) [Recommended]
This route utilizes the electron-withdrawing nature of the aldehyde to facilitate the displacement of a halide by thiomethoxide.
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Precursor: 4-Fluoro-2,3-dimethylbenzaldehyde (or the Chloro analog).[1]
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Reagent: Sodium thiomethoxide (NaSMe).
-
Solvent: DMF or DMSO (polar aprotic is critical).
Step-by-Step Protocol:
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Charge: In a dry 3-neck flask under N₂, dissolve 4-fluoro-2,3-dimethylbenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Addition: Cool to 0°C. Add Sodium thiomethoxide (1.1 eq) portion-wise to control the exotherm.
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Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the fluorinated starting material.
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Method B: Vilsmeier-Haack Formylation
Direct formylation of 2,3-dimethylthioanisole.[1] The SMe group directs ortho/para; however, positions 2 and 3 are blocked. Position 4 is occupied by SMe.[2][3][4] The formylation must occur at position 1 (para to SMe? No, SMe is at 1 in the precursor). Correction: If starting material is 2,3-dimethylthioanisole (SMe at 1, Me at 2,3), the available positions are 4, 5, and 6.
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SMe is an ortho, para director.
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Me groups are ortho, para directors.
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Directing Effects:
-
SMe (at 1) directs to 4 (para) and 6 (ortho).
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Me (at 2) directs to 5 (para) and 3 (blocked).
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Me (at 3) directs to 6 (para) and 2 (blocked).
-
-
Outcome: The positions 4 and 6 are activated. Position 4 is sterically less hindered than 6 (which is flanked by SMe and H). Therefore, formylation of 2,3-dimethylthioanisole predominantly yields 2,3-dimethyl-4-(methylsulfanyl)benzaldehyde (if numbering changes to prioritize aldehyde) or 4-formyl-2,3-dimethylthioanisole.[1]
Protocol:
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Mix DMF (1.2 eq) and POCl₃ (1.1 eq) at 0°C to form the Vilsmeier reagent.
-
Add 2,3-dimethylthioanisole (1.0 eq) dropwise.
-
Heat to 80°C for 4 hours.
-
Hydrolyze with aqueous Sodium Acetate.
Synthesis Pathway Diagram
Figure 1: Two primary synthetic routes. The SₙAr pathway (blue) is generally preferred for higher regioselectivity.
Spectroscopic Characterization Guide
Since specific spectral data for this isomer is rare in public databases, the following are high-confidence predicted values based on substituent additivity rules (ChemDraw/ACD Labs algorithms) relative to 4-(methylthio)benzaldehyde.
4.1 Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ¹H NMR | 10.15 | Singlet (1H) | CHO | Typical aromatic aldehyde offset.[1] |
| 7.65 | Doublet (J=8.2 Hz, 1H) | Ar-H (C6) | Ortho to CHO, deshielded by carbonyl. | |
| 7.15 | Doublet (J=8.2 Hz, 1H) | Ar-H (C5) | Ortho to SMe, shielded by sulfur donation. | |
| 2.58 | Singlet (3H) | S-CH₃ | Characteristic methylthio peak.[1] | |
| 2.45 | Singlet (3H) | Ar-CH₃ (C2) | Deshielded slightly by ortho-CHO.[1] | |
| 2.25 | Singlet (3H) | Ar-CH₃ (C3) | Standard aromatic methyl. | |
| ¹³C NMR | 191.5 | qC | C=O | Carbonyl carbon. |
| 146.0 | qC | C4-S | Ipso carbon attached to sulfur.[1] | |
| 138.5 | qC | C2-Me | Sterically crowded ipso carbon.[1] | |
| 15.2 | CH₃ | S-CH₃ | Thiomethyl carbon.[1] |
4.2 Infrared Spectroscopy (IR)
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C=O Stretch: ~1685–1695 cm⁻¹ (Lower than typical 1700 cm⁻¹ due to conjugation with SMe, but slightly raised by steric twist of C2-Me).
-
C-S Stretch: ~690–700 cm⁻¹ (Weak).
-
C-H (Aldehyde): Fermi doublet at ~2750 and 2850 cm⁻¹.
4.3 Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 180.
-
Base Peak: Likely m/z 179 ([M-H]⁺) or m/z 151 ([M-CHO]⁺).
-
Isotope Pattern: Significant M+2 peak (~4.5% of M+) due to ³⁴S natural abundance.
Reactivity & Applications
5.1 Functional Group Transformations
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Oxidation (Sulfoxide/Sulfone):
-
Schiff Base Formation:
-
Condensation with primary amines (e.g., anilines) proceeds rapidly due to the activated carbonyl. The 2-methyl group may retard the rate slightly due to sterics, requiring acid catalysis (AcOH) and heat.
-
-
McMurry Coupling:
-
Dimerization to form substituted stilbenes, used in molecular electronics (OLED materials).
-
5.2 Pharmaceutical Relevance
This scaffold serves as a "shape-diverse" analog of 4-(methylthio)benzaldehyde.[1] The addition of 2,3-dimethyl groups restricts rotation, potentially locking the bioactive conformation in kinase pockets or increasing selectivity by clashing with non-target protein residues.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Odor: Like most thioethers, this compound likely possesses a disagreeable, garlic-like sulfurous odor. Handle only in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids; sulfur is prone to oxidation to sulfoxides.
References
-
Sigma-Aldrich. 2,3-Dimethyl-4-(methylthio)benzaldehyde Product Detail (CAS 2635937-79-8).[1][6] Retrieved from [1]
-
PubChem. 4-(Methylthio)benzaldehyde (Analogous Structure & Reactivity Data). National Library of Medicine.[7] Retrieved from
-
ChemicalBook. Synthesis and Properties of Methylthio-benzaldehydes. Retrieved from [1][2]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Protocols. Retrieved from
-
Reich, H. J. WinPLT NMR Prediction Algorithms for Polysubstituted Benzenes. University of Wisconsin-Madison.[1] (Methodology for spectral prediction).
Sources
- 1. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]
- 3. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Methylthio)benzaldehyde | High Purity | Supplier [benchchem.com]
- 5. 2,3,4-Trimethylbenzaldehyde | C10H12O | CID 2752597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,3 Dimethylbenzaldehyde - PubChem [pubchem.ncbi.nlm.nih.gov]
